N-cyclohexyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S2/c1-2-19-15(21)14-12(8-9-22-14)18-16(19)23-10-13(20)17-11-6-4-3-5-7-11/h8-9,11H,2-7,10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUMXHLCSXQLCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclohexyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves several steps:
Starting Materials: The synthesis begins with 3-amino-4-cyano-2-thiophenecarboxamides, which are versatile synthons for the preparation of thieno[3,2-d]pyrimidine derivatives.
Industrial production methods typically involve optimizing these steps to achieve higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
N-cyclohexyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide undergoes various chemical reactions:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its biological activity.
Common reagents used in these reactions include formic acid, triethyl orthoformate, isocyanates, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend
Biological Activity
N-cyclohexyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, structural characteristics, and biological efficacy, supported by relevant data and case studies.
Structural Characteristics
Molecular Formula and Weight
- Molecular Formula : C₁₆H₂₃N₃O₂S₂
- Molecular Weight : 353.5 g/mol
The compound features a complex structure that includes a cyclohexyl group, an acetamide moiety, and a thieno[3,2-d]pyrimidine core. The presence of the sulfanyl group enhances its reactivity and potential interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thieno[3,2-d]pyrimidine Core : This is achieved through cyclization reactions involving thiophene derivatives.
- Functionalization : Introduction of the cyclohexyl and acetamide groups through various organic transformations.
Specific reaction conditions such as temperature and solvent choice (e.g., dimethylformamide) are crucial for optimizing yield and purity .
Biological Activity
This compound has been studied for various biological activities:
Antitumor Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The compound exhibited an IC₅₀ value in the low micromolar range (approximately 1.1 µM against HCT116) .
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| A549 | 26 | Induction of apoptosis |
| HCT116 | 1.1 | Cell cycle arrest at SubG1/G1 phase |
The mechanism of action appears to involve:
- Inhibition of Specific Kinases : The compound has shown promising results in inhibiting Aurora-A kinase with an IC₅₀ of 0.067 µM .
- Receptor Interaction : It may interact with G-protein coupled receptors leading to elevated intracellular calcium levels .
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
- Xia et al. Study : Evaluated the antitumor activity of thieno[3,2-d]pyrimidine derivatives where N-cyclohexyl derivative showed significant apoptosis induction in cancer cells .
- Fan et al. Research : Investigated the cytotoxicity against A549 cell lines where modifications to the thieno core enhanced autophagy without triggering apoptosis .
Scientific Research Applications
Biological Activities
N-cyclohexyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has been studied for various biological activities:
- Antitumor Properties : Preliminary studies suggest that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown potential in inhibiting cell growth and inducing apoptosis in tumor cells .
- Anti-inflammatory Effects : The thieno[3,2-d]pyrimidine derivatives are often evaluated for their anti-inflammatory properties, indicating that this compound may also possess similar effects .
Applications in Drug Development
The unique properties of this compound make it a candidate for further development in the pharmaceutical industry:
| Application Area | Description |
|---|---|
| Anticancer Agents | Potential use in developing drugs targeting specific cancer types. |
| Anti-inflammatory Drugs | May be explored for treating inflammatory diseases due to its bioactivity. |
| Molecular Probes | Could serve as a scaffold for designing molecular probes in biological research. |
Case Studies and Research Findings
- Cytotoxicity Studies : Various studies have evaluated the cytotoxic effects of this compound on different cancer cell lines (e.g., A549 lung cancer cells). Results indicated significant inhibition of cell proliferation with IC50 values suggesting potent activity .
- Mechanistic Insights : Research has focused on understanding the mechanism of action through enzyme kinetics and receptor binding assays, revealing interactions with key molecular targets involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Thieno[3,2-d]pyrimidinone Derivatives
Compounds sharing the thieno[3,2-d]pyrimidinone scaffold exhibit variations in substituents that influence their physicochemical and biological properties. Key comparisons include:
Structural Insights :
- Ethyl vs.
- Cyclohexyl vs. Pyridinyl/Aromatic Groups : The cyclohexyl substituent in the target compound offers conformational flexibility and resistance to oxidative metabolism, whereas pyridinyl (Compound 278) or phenyl (Compound 20d) groups may improve target affinity through hydrogen bonding or aromatic interactions .
Sulfanyl-Acetamide Linker Modifications
The sulfanyl-acetamide moiety is critical for bioactivity. Variations in this linker are observed in:
Functional Insights :
- Electron-Withdrawing Groups : Compounds like 5.6 (dichlorophenyl) exhibit enhanced enzyme inhibition due to increased electrophilicity .
- Heterocyclic Extensions : Indole-oxadiazole systems (e.g., Compound 8t) demonstrate dual bioactivity, likely due to synergistic interactions with enzyme active sites .
N-Substituent Variations
The N-substituent on the acetamide group significantly impacts solubility and target selectivity:
Research Findings and Data Tables
Table 1: Spectroscopic Comparison of Key Derivatives
Q & A
Q. What synthetic strategies are optimal for preparing N-cyclohexyl-2-({3-ethyl-4-oxo-thienopyrimidin-2-yl}sulfanyl)acetamide?
A multi-step approach is typically employed:
- Step 1: Synthesize the thieno[3,2-d]pyrimidin-4-one core via cyclization of ethyl 3-ethyl-4-oxothieno[3,2-d]pyrimidine-2-carboxylate under acidic conditions .
- Step 2: Introduce the sulfanyl group at the 2-position using nucleophilic substitution with thiourea or thiols .
- Step 3: Functionalize the acetamide moiety via coupling reactions (e.g., HATU/DMAP-mediated amidation) with N-cyclohexylamine .
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Reference |
|---|---|---|
| Reaction Temperature | 80–100°C | |
| Yield (Thiolation) | 75–85% | |
| Purity (HPLC) | ≥95% |
Q. How can spectroscopic techniques validate the compound’s structure?
Q. Data Discrepancy Resolution :
Q. What crystallographic methods elucidate the compound’s 3D conformation?
Single-crystal X-ray diffraction is ideal:
Q. Experimental Workflow :
Grow crystals via slow evaporation in DMSO/EtOH .
Collect data using a Bruker SMART APEXII diffractometer (Mo-Kα radiation) .
Refine structures with SHELXL .
Advanced Research Questions
Q. How can computational models predict biological activity or SAR?
- Step 1: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and identify reactive sites .
- Step 2: Dock the compound into target proteins (e.g., kinases) using AutoDock Vina to assess binding affinity .
- Step 3: Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .
Example SAR Insight :
Modifying the cyclohexyl group to smaller substituents (e.g., methyl) may reduce steric hindrance and improve target binding .
Q. How to resolve contradictions in purity vs. bioactivity data?
- Scenario : High purity (≥95%) but low activity in assays.
- Methodology :
Case Study :
A related acetamide exhibited 80% yield but only 50% bioactivity due to residual solvent (DMF) in crystals .
Q. What strategies improve crystallization for structural studies?
Q. Critical Parameters :
| Factor | Impact on Crystallization |
|---|---|
| Solvent Polarity | Higher polarity → faster nucleation |
| Supersaturation | Moderate levels avoid amorphous phases |
Q. How to design analogs for enhanced pharmacokinetic properties?
- Lipophilicity Adjustment : Replace cyclohexyl with trifluoromethoxy groups (logP reduction) .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CN) on the pyrimidine ring to slow CYP450 oxidation .
- Synthetic Feasibility : Use parallel synthesis to screen 10–20 analogs in a single batch .
Example :
A pyridyl analog showed 2x longer half-life in rat plasma due to reduced hepatic clearance .
Q. What analytical methods detect degradation products under stress conditions?
- Forced Degradation :
- Detection : UPLC-PDA-MS to identify sulfoxide or hydrolyzed acetamide byproducts .
Data Interpretation :
A thienopyrimidine analog degraded into 3-ethyl-4-oxo-3H-thieno[3,2-d]pyrimidine (major fragment at m/z 193) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
